10,12-Pentacosadiynoic acid

Description

Properties

IUPAC Name |

pentacosa-10,12-diynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25(26)27/h2-12,17-24H2,1H3,(H,26,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPUDRBWHCWYMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC#CC#CCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H42O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

66990-33-8 | |

| Record name | Poly(10,12-pentacosadiynoic acid) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66990-33-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20337082 | |

| Record name | 10,12-Pentacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66990-32-7 | |

| Record name | 10,12-Pentacosadiynoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66990-32-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 10,12-Pentacosadiynoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20337082 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 10,12-Pentacosadiynoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.115.996 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

10,12-Pentacosadiynoic Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and polymerization of 10,12-Pentacosadiynoic acid (PCDA). It is intended to be a valuable resource for researchers and professionals in the fields of materials science, nanotechnology, and drug development who are interested in the unique characteristics and applications of this versatile molecule.

Core Chemical and Physical Properties

10,12-Pentacosadiynoic acid is a long-chain carboxylic acid featuring a diacetylene functional group within its hydrocarbon chain. This unique structure allows for topochemical polymerization, leading to the formation of highly conjugated polydiacetylene (PDA) polymers with interesting chromic properties.

Table 1: General and Physicochemical Properties of 10,12-Pentacosadiynoic Acid

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₂O₂ | [1][2] |

| Molecular Weight | 374.60 g/mol | [1] |

| CAS Number | 66990-32-7 | [1] |

| Appearance | White to light blue crystalline solid | [3] |

| Melting Point | 62-65 °C | [1] |

| Boiling Point | 522.5 ± 33.0 °C (Predicted) | N/A |

| Density | 0.930 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Insoluble in water; Soluble in organic solvents like chloroform (B151607). | [1] |

Synthesis of 10,12-Pentacosadiynoic Acid

The synthesis of PCDA typically involves a multi-step organic chemistry approach. While specific, detailed protocols can vary, a general synthetic strategy often employs coupling reactions to construct the diacetylene core and the long alkyl chains.

General Synthetic Approach

A common method for synthesizing diacetylenes like PCDA is through the Cadiot-Chodkiewicz coupling reaction or similar cross-coupling strategies. This involves the reaction of a terminal alkyne with a 1-haloalkyne. The synthesis generally proceeds through the following key stages:

-

Preparation of Precursors: Synthesis of two shorter-chain molecules, one with a terminal alkyne and the other with a leaving group (e.g., a halide) at a specific position. One of these precursors will also contain the carboxylic acid functionality, often in a protected form.

-

Coupling Reaction: The two precursors are coupled to form the diacetylene backbone.

-

Deprotection and Purification: Removal of any protecting groups and subsequent purification of the final product, typically through recrystallization or chromatography.

A representative, though not exhaustive, synthetic scheme might involve starting materials like 10-undecynoic acid and 1-bromo-tridecane.

Topochemical Polymerization

A key feature of PCDA is its ability to undergo topochemical polymerization in the solid state, typically initiated by UV irradiation.[4] This process requires the monomer units to be precisely aligned in a crystalline lattice. The polymerization converts the colorless monomer into a blue or red polydiacetylene (PDA) polymer, a change that is visually striking and forms the basis for many of its applications.

Mechanism of Polymerization

The polymerization of diacetylenes is a 1,4-addition reaction. Upon exposure to UV light (typically at 254 nm), the conjugated diacetylene groups of adjacent PCDA molecules react to form a polymer chain with a repeating ene-yne structure.[3] The color of the resulting polymer (blue or red) is dependent on the planarity and conjugation length of the polymer backbone, which can be influenced by environmental factors such as temperature and the presence of analytes.[5]

Caption: Topochemical polymerization of PCDA monomers into polydiacetylene.

Experimental Protocols

Preparation of PCDA Vesicles

PCDA can self-assemble into vesicles or liposomes in aqueous solutions, which can then be polymerized. These structures are of significant interest for drug delivery and biosensor applications.

Protocol:

-

Dissolution: Dissolve 10,12-pentacosadiynoic acid in an organic solvent such as chloroform to a concentration of 1 mM.[3]

-

Film Formation: Evaporate the solvent using a rotary evaporator to form a thin lipid film on the inside of a round-bottom flask.

-

Hydration: Add an aqueous buffer (e.g., deionized water or phosphate-buffered saline) to the flask and hydrate (B1144303) the lipid film by vortexing or sonicating the mixture at a temperature above the phase transition temperature of the lipid (e.g., 60 °C).[3][6] This results in the formation of multilamellar vesicles.

-

Size Reduction (Optional): To obtain unilamellar vesicles of a specific size, the vesicle suspension can be subjected to probe sonication or extrusion through polycarbonate membranes with a defined pore size (e.g., 100 nm).[5]

-

Annealing: The vesicle solution is typically cooled and stored at 4 °C overnight to allow for stabilization.[3]

-

Polymerization: Expose the vesicle suspension to UV light at 254 nm for a specified duration (e.g., 15 minutes) to induce polymerization.[3] A successful polymerization is indicated by a color change of the solution to blue.

Caption: Workflow for the preparation of PCDA vesicles.

Langmuir-Blodgett Film Deposition

Langmuir-Blodgett (LB) films are ultrathin, ordered layers of molecules that can be deposited on a solid substrate.

Protocol:

-

Subphase Preparation: Fill a Langmuir-Blodgett trough with an aqueous subphase (e.g., ultrapure water).[7]

-

Spreading Solution: Prepare a dilute solution of PCDA in a volatile, water-immiscible solvent like chloroform (e.g., 0.2 mg/mL).[7]

-

Monolayer Formation: Carefully deposit the spreading solution onto the subphase. The solvent will evaporate, leaving a monolayer of PCDA molecules at the air-water interface.[8]

-

Compression: Use the movable barriers of the LB trough to slowly compress the monolayer, increasing the surface pressure. The pressure is monitored with a Wilhelmy plate.

-

Deposition: Once the desired surface pressure is reached (indicative of a well-packed monolayer), a solid substrate (e.g., silicon wafer, quartz slide) is vertically dipped into and withdrawn from the trough, transferring the monolayer onto the substrate.[9] This process can be repeated to create multilayer films.

-

Polymerization: The deposited LB film is then exposed to UV light (254 nm) to induce polymerization.

Spectroscopic Characterization

4.3.1. Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the PCDA monomer and to monitor the changes upon polymerization.

Table 2: Key FTIR Absorption Bands for PCDA and Polydiacetylene

| Wavenumber (cm⁻¹) | Assignment | State | Reference |

| ~2920 and ~2850 | C-H stretching (alkyl chain) | Monomer/Polymer | [7] |

| ~2260 | -C≡C- stretching (diacetylene) | Monomer | N/A |

| ~1700 | C=O stretching (carboxylic acid) | Monomer/Polymer | [7] |

| ~1640 | C=C stretching (polymer backbone) | Polymer | N/A |

| ~1560 | C≡C stretching (polymer backbone) | Polymer | N/A |

Sample Preparation: Samples for FTIR can be prepared as a KBr pellet, a thin film cast from solution onto an IR-transparent substrate (e.g., CaF₂), or as a Langmuir-Blodgett film on a silicon substrate.

4.3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are used to elucidate the molecular structure of PCDA.

Sample Preparation: Dissolve 5-25 mg of PCDA in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) for ¹H NMR, and 50-100 mg for ¹³C NMR. The solution is then transferred to an NMR tube.

Table 3: Predicted ¹H NMR Chemical Shifts for 10,12-Pentacosadiynoic Acid

| Chemical Shift (ppm) | Assignment | Reference |

| ~2.35 | -CH₂-COOH | [10] |

| ~2.25 | -CH₂-C≡ | [10] |

| ~1.6 | -CH₂-CH₂-COOH | [10] |

| ~1.2-1.4 | -(CH₂)n- (bulk methylene) | [10] |

| ~0.88 | -CH₃ | [10] |

Table 4: Predicted ¹³C NMR Chemical Shifts for 10,12-Pentacosadiynoic Acid

| Chemical Shift (ppm) | Assignment | Reference |

| ~179 | -COOH | [11] |

| ~77 | -C≡C- (sp carbons) | [11] |

| ~34 | -CH₂-COOH | [11] |

| ~22-32 | -(CH₂)n- (bulk methylene) | [11] |

| ~19 | -CH₂-C≡ | [11] |

| ~14 | -CH₃ | [11] |

Applications in Drug Delivery and Biosensing

The unique properties of PCDA-based materials make them highly attractive for various biomedical applications.

-

Drug Delivery: Polymerized PCDA vesicles (liposomes) can encapsulate both hydrophilic and hydrophobic drugs.[12] The stimuli-responsive nature of the PDA backbone can be exploited for controlled drug release. For example, changes in local pH or temperature at a disease site could trigger a conformational change in the polymer, leading to the release of the encapsulated therapeutic agent.

-

Biosensors: The color change of PDA upon interaction with specific analytes forms the basis of highly sensitive colorimetric biosensors.[5] By functionalizing the surface of PCDA vesicles with recognition elements such as antibodies, aptamers, or peptides, sensors for various targets including proteins, nucleic acids, and pathogens can be developed. The binding of the target analyte to the recognition element perturbs the PDA backbone, resulting in a visible blue-to-red color change.

Safety and Handling

10,12-Pentacosadiynoic acid is an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

References

- 1. nbinno.com [nbinno.com]

- 2. 10,12-Pentacosadiynoic acid | C25H42O2 | CID 538433 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sahussaintu.wordpress.com [sahussaintu.wordpress.com]

- 5. Responsive Polydiacetylene Vesicles for Biosensing Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. sahussaintu.wordpress.com [sahussaintu.wordpress.com]

- 9. LB Film Deposition Technology — Apex Instruments [apexicindia.com]

- 10. researchgate.net [researchgate.net]

- 11. DELTA50: A Highly Accurate Database of Experimental 1H and 13C NMR Chemical Shifts Applied to DFT Benchmarking - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Molecular Structure of 10,12-Pentacosadiynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

10,12-Pentacosadiynoic acid (PCDA) is a long-chain carboxylic acid featuring a conjugated diacetylene unit within its hydrocarbon backbone. This unique structural motif imparts remarkable physicochemical properties, making it a molecule of significant interest in materials science and drug delivery. Upon exposure to UV irradiation or thermal treatment, PCDA undergoes topochemical polymerization, leading to the formation of highly colored and fluorescent polydiacetylene (PDA). This colorimetric transition serves as the basis for its widespread application in the development of chemosensors and biosensors. This technical guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthesis, and spectroscopic characterization of 10,12-pentacosadiynoic acid.

Molecular Structure and Properties

10,12-Pentacosadiynoic acid is an amphiphilic molecule consisting of a hydrophilic carboxylic acid head group and a long hydrophobic tail of 25 carbon atoms. The defining feature of its structure is the presence of two conjugated triple bonds at the 10th and 12th positions of the alkyl chain.

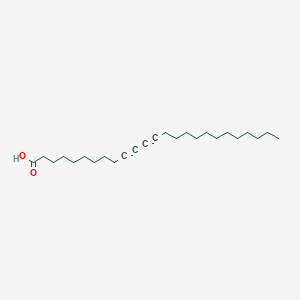

Chemical Structure

The chemical structure of 10,12-pentacosadiynoic acid is illustrated in the diagram below.

Caption: 2D structure of 10,12-Pentacosadiynoic acid.

Physicochemical Properties

The key physicochemical properties of 10,12-pentacosadiynoic acid are summarized in the table below. It is a crystalline solid at room temperature and is generally insoluble in water but soluble in many common organic solvents.[1]

| Property | Value | Reference |

| Molecular Formula | C₂₅H₄₂O₂ | [2] |

| Molecular Weight | 374.60 g/mol | [1] |

| CAS Number | 66990-32-7 | [1] |

| Melting Point | 62-65 °C | [1] |

| Appearance | White to off-white crystalline powder | |

| Solubility | Insoluble in water; Soluble in chloroform (B151607), ethanol (B145695) | [1] |

Synthesis

The synthesis of 10,12-pentacosadiynoic acid is a multi-step process that typically involves the coupling of two smaller acetylenic fragments.[1] A general synthetic scheme is outlined below.

General Synthesis Workflow

A common synthetic strategy involves the Cadiot-Chodkiewicz coupling reaction, where a terminal alkyne is coupled with a 1-bromoalkyne. This is followed by functional group manipulations to yield the final carboxylic acid.

Caption: General synthesis workflow for 10,12-pentacosadiynoic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2,2'-Sebacoyldicyclohexanone A solution of 1-morpholino-1-cyclohexene and anhydrous triethylamine (B128534) in dry chloroform is prepared in a three-necked, round-bottomed flask. To this, a solution of sebacoyl chloride in dry chloroform is added dropwise while maintaining the temperature at 35°C. The reaction mixture is then stirred for several hours. After the reaction, the mixture is hydrolyzed with hydrochloric acid, and the product is extracted with chloroform. The organic layer is washed, dried, and concentrated to yield the crude 2,2'-sebacoyldicyclohexanone.

Step 2: Formation of Disodium (B8443419) 7,16-diketodocosanedioate A solution of sodium hydroxide (B78521) in absolute ethanol is prepared by refluxing. The crude 2,2'-sebacoyldicyclohexanone from the previous step, dissolved in ethanol, is added to the cooled sodium hydroxide solution. The mixture is then refluxed for one hour, during which the disodium salt precipitates. The product is collected by filtration, washed with ethanol, and dried.

Step 3: Wolff-Kishner Reduction to Docosanedioic Acid The crude disodium 7,16-diketodocosanedioate is dissolved in triethanolamine (B1662121) by heating under reflux. After cooling, hydrazine (B178648) hydrate (B1144303) is added, and the mixture is refluxed for four hours. A solution of potassium hydroxide in triethanolamine is then added, and the mixture is heated to distill off water and excess hydrazine. The temperature is then raised and maintained to complete the reduction. The reaction mixture is poured into hot water, and the product is precipitated by the addition of hydrochloric acid. The crude docosanedioic acid is collected by filtration, washed with water, and purified by recrystallization from 2-methoxyethanol.

Spectroscopic Characterization

The molecular structure of 10,12-pentacosadiynoic acid has been confirmed by various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum shows characteristic signals for the different types of protons in the molecule.

| Chemical Shift (ppm) | Assignment |

| 2.35 (t) | -CH₂-COOH |

| 2.24 (t) | -C≡C-CH₂- |

| 1.63 (m) | -CH₂-CH₂-COOH |

| 1.51 (m) | -CH₂-CH₂-C≡C- |

| 1.26 (br s) | -(CH₂)n- |

| 0.88 (t) | -CH₃ |

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides information about the carbon skeleton.

| Chemical Shift (ppm) | Assignment |

| 179.9 | C=O |

| 77.4, 65.4 | -C≡C-C≡C- |

| 34.0 | -CH₂-COOH |

| 31.9 | -(CH₂)n- (terminal) |

| 29.6 - 29.1 | -(CH₂)n- |

| 28.5 | -CH₂-CH₂-C≡C- |

| 24.6 | -CH₂-CH₂-COOH |

| 22.7 | -CH₂-CH₃ |

| 19.2 | -C≡C-CH₂- |

| 14.1 | -CH₃ |

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 10,12-pentacosadiynoic acid shows characteristic absorption bands for its functional groups.[2]

| Wavenumber (cm⁻¹) | Assignment |

| 2919 | C-H stretch (alkane) |

| 2857 | C-H stretch (alkane) |

| ~2250 (weak) | -C≡C- stretch |

| 1722 | C=O stretch (carboxylic acid) |

| ~1465 | C-H bend (alkane) |

| ~1290 | C-O stretch (carboxylic acid) |

| ~940 | O-H bend (carboxylic acid dimer) |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺): A peak at m/z = 374.

-

Alpha-cleavage: Fragmentation adjacent to the carbonyl group, leading to the loss of the alkyl chain.

-

McLafferty Rearrangement: A characteristic fragmentation of long-chain carboxylic acids.

-

Cleavage at the Diyne Unit: Fragmentation of the hydrocarbon chain around the rigid diacetylene core.

Applications in Research and Development

The ability of 10,12-pentacosadiynoic acid to form ordered assemblies, such as Langmuir-Blodgett films and vesicles, and its subsequent polymerization to colored polydiacetylenes, makes it a valuable tool in various research areas.

Signaling Pathways and Experimental Workflows

The use of PCDA in sensor development often involves its incorporation into a lipid bilayer or self-assembly into vesicles. The binding of an analyte to a receptor on the surface of these assemblies can induce a mechanical stress that perturbs the conjugated backbone of the polymerized PCDA, leading to a color change.

Caption: Analyte detection using a PCDA-based sensor.

Conclusion

10,12-Pentacosadiynoic acid is a fascinating molecule with a rich chemistry stemming from its unique diacetylene functionality. Its ability to undergo topochemical polymerization into a colored polymer has positioned it as a critical component in the development of novel sensor technologies. This guide has provided a detailed overview of its molecular structure, properties, synthesis, and characterization, offering a valuable resource for researchers and professionals in the fields of chemistry, materials science, and drug development.

References

An In-depth Technical Guide to the Synthesis of 10,12-Pentacosadiynoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Pentacosadiynoic acid (PCDA) is a long-chain diacetylenic fatty acid that has garnered significant interest in various scientific and biomedical fields. Its unique conjugated diyne backbone allows for topochemical polymerization upon exposure to UV irradiation or thermal treatment, leading to the formation of highly colored polydiacetylene (PDA) polymers. This property makes PCDA and its derivatives valuable building blocks for the development of biosensors, drug delivery systems, and smart materials. This technical guide provides a comprehensive overview of the primary synthesis pathway for PCDA, detailed experimental protocols, and a summary of its characterization data.

Core Synthesis Pathway: The Cadiot-Chodkiewicz Coupling

The most common and efficient method for the synthesis of unsymmetrical diynes like 10,12-pentacosadiynoic acid is the Cadiot-Chodkiewicz coupling reaction.[1][2][3] This reaction involves the copper(I)-catalyzed cross-coupling of a terminal alkyne with a 1-haloalkyne in the presence of an amine base.[1][2] For the synthesis of PCDA, the typical precursors are 10-undecynoic acid and a 1-halo-1-dodecyne.

The overall synthetic strategy can be broken down into three key stages:

-

Preparation of the Terminal Alkyne: 10-Undecynoic acid is commercially available.

-

Preparation of the 1-Haloalkyne: 1-Bromo-1-dodecyne is a common choice and can be synthesized from 1-dodecyne (B1581785).

-

Cadiot-Chodkiewicz Coupling: The two precursors are coupled to form the final product, 10,12-pentacosadiynoic acid.

A logical workflow for the synthesis is depicted below:

Experimental Protocols

Synthesis of 1-Bromo-1-dodecyne

a) Synthesis of 1-Dodecyne from 1-Bromododecane:

A common precursor for 1-bromo-1-dodecyne is 1-dodecyne, which can be prepared from 1-bromododecane.[4] 1-Bromododecane itself can be synthesized from 1-dodecanol.[5][6]

-

Materials: 1-Bromododecane, sodium amide (NaNH₂), liquid ammonia, diethyl ether.

-

Procedure:

-

In a three-necked flask equipped with a dry ice condenser and a mechanical stirrer, add liquid ammonia.

-

Slowly add sodium amide in portions with stirring.

-

Add a solution of 1-bromododecane in diethyl ether dropwise to the sodium amide suspension.

-

Stir the reaction mixture for several hours.

-

Quench the reaction by the slow addition of water.

-

Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate (B86663).

-

Remove the solvent under reduced pressure and purify the crude 1-dodecyne by distillation.

-

b) Bromination of 1-Dodecyne:

-

Materials: 1-Dodecyne, N-Bromosuccinimide (NBS), silver nitrate (B79036) (AgNO₃), acetone (B3395972).

-

Procedure:

-

Dissolve 1-dodecyne in acetone in a flask protected from light.

-

Add a catalytic amount of silver nitrate.

-

Add N-Bromosuccinimide in small portions while stirring at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Once the reaction is complete, pour the mixture into water and extract with diethyl ether.

-

Wash the organic layer with sodium thiosulfate (B1220275) solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain crude 1-bromo-1-dodecyne. This product is often used in the next step without further purification.

-

Cadiot-Chodkiewicz Coupling for 10,12-Pentacosadiynoic Acid Synthesis

-

Materials: 10-Undecynoic acid, 1-bromo-1-dodecyne, copper(I) chloride (CuCl), hydroxylamine (B1172632) hydrochloride, an amine base (e.g., ethylamine (B1201723) or butylamine), methanol (B129727), diethyl ether.

-

Procedure:

-

To a solution of 10-undecynoic acid and hydroxylamine hydrochloride in methanol, add an aqueous solution of the amine base.

-

Add a catalytic amount of copper(I) chloride.

-

Slowly add a solution of 1-bromo-1-dodecyne in methanol to the reaction mixture at room temperature.

-

Stir the mixture for several hours until the reaction is complete (monitored by TLC).

-

Acidify the reaction mixture with dilute hydrochloric acid and extract with diethyl ether.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Evaporate the solvent to yield crude 10,12-pentacosadiynoic acid.

-

Purification of 10,12-Pentacosadiynoic Acid

Purification is a critical step to obtain high-purity PCDA suitable for polymerization and biological studies. A two-step process of recrystallization followed by column chromatography is often employed.

a) Recrystallization:

-

Solvent Selection: The choice of solvent is crucial for effective recrystallization.[7][8][9] A good solvent will dissolve the crude PCDA at an elevated temperature but have low solubility at room temperature or below. Common solvents for long-chain fatty acids include hexane (B92381), ethyl acetate (B1210297), and mixtures thereof.

-

Procedure:

-

Dissolve the crude PCDA in a minimal amount of hot solvent (e.g., hexane or a hexane/ethyl acetate mixture).

-

If insoluble impurities are present, perform a hot filtration.

-

Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to promote crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum.

-

b) Column Chromatography:

-

Stationary Phase: Silica (B1680970) gel is the most common stationary phase for the purification of fatty acids.

-

Mobile Phase: A mixture of non-polar and polar solvents is typically used. The polarity of the eluent is gradually increased to elute the desired compound. A common mobile phase for long-chain fatty acids is a gradient of hexane and ethyl acetate, often with a small amount of acetic or formic acid to suppress the ionization of the carboxylic acid group and improve peak shape.[10][11]

-

Procedure:

-

Prepare a silica gel column.

-

Dissolve the recrystallized PCDA in a minimal amount of the initial mobile phase.

-

Load the sample onto the column.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent to obtain pure 10,12-pentacosadiynoic acid.

-

Data Presentation

The following tables summarize key quantitative data for 10,12-pentacosadiynoic acid.

Table 1: Physicochemical Properties of 10,12-Pentacosadiynoic Acid

| Property | Value | Reference(s) |

| Molecular Formula | C₂₅H₄₂O₂ | [12] |

| Molecular Weight | 374.60 g/mol | [12] |

| Appearance | White to off-white crystalline solid | - |

| Melting Point | 62-65 °C | [12] |

| Solubility | Insoluble in water; soluble in organic solvents like chloroform, THF, and hot hexane. | [12] |

Table 2: Spectroscopic Data for 10,12-Pentacosadiynoic Acid

| Spectroscopic Technique | Key Peaks/Shifts | Reference(s) |

| ¹H NMR (CDCl₃) | δ ~2.25 ppm (t, -CH₂-C≡), δ ~1.5 ppm (m, -CH₂-), δ ~0.88 ppm (t, -CH₃) | [12] |

| ¹³C NMR (CDCl₃) | δ ~180 ppm (COOH), δ ~80 ppm, ~65 ppm (-C≡C-C≡C-), δ ~34 ppm (-CH₂-COOH), δ ~20-30 ppm (-CH₂-), δ ~14 ppm (-CH₃) | [13][14] |

| FTIR (KBr) | ~2920, 2850 cm⁻¹ (C-H stretch), ~2250 cm⁻¹ (C≡C stretch, weak), ~1700 cm⁻¹ (C=O stretch), ~1460 cm⁻¹ (C-H bend), ~940 cm⁻¹ (O-H bend) | - |

| Mass Spectrometry (ESI-) | m/z [M-H]⁻ ≈ 373.3 | - |

Potential Involvement in Signaling Pathways

While direct studies on the specific signaling pathways modulated by 10,12-pentacosadiynoic acid are limited, the broader class of fatty acids is known to influence cellular signaling through various mechanisms. This is of particular relevance for drug development professionals exploring the therapeutic potential of novel lipid molecules.

G-Protein Coupled Receptors (GPCRs)

Fatty acids can act as ligands for a class of GPCRs known as free fatty acid receptors (FFARs).[15][16][17][18][19] These receptors are involved in a variety of physiological processes, including glucose homeostasis, inflammation, and hormone secretion. The long alkyl chain of PCDA makes it a potential candidate for interaction with GPCRs that bind to long-chain fatty acids, such as GPR120 (FFAR4). Activation of these receptors can trigger downstream signaling cascades involving G-proteins, adenylyl cyclase, and changes in intracellular second messengers like cAMP and Ca²⁺.

Protein Kinase Modulation

Fatty acids can directly or indirectly modulate the activity of various protein kinases, which are key regulators of cellular processes. For instance, certain fatty acids can influence the activity of Protein Kinase C (PKC) isoforms.[20][21][22] The activation of PKC is often synergistic with diacylglycerol and can be dependent on the chain length and degree of saturation of the fatty acid.[22]

Incorporation into Lipid Rafts

Lipid rafts are specialized microdomains within the cell membrane enriched in cholesterol and sphingolipids, which serve as platforms for signal transduction.[23][24][25][26][27] The incorporation of specific lipids, such as fatty acids, into these rafts can alter their composition and fluidity, thereby influencing the localization and activity of signaling proteins, including receptors and kinases. The long, saturated alkyl chain of PCDA suggests it could partition into these ordered membrane domains, potentially modulating raft-dependent signaling events.

Applications in Drug Development

The ability of PCDA to form self-assembled structures like liposomes and vesicles, which can then be polymerized, makes it an attractive candidate for drug delivery applications.[28][29][30][31][32] These polymerized vesicles can encapsulate therapeutic agents, offering advantages such as increased stability, controlled release, and the potential for targeted delivery. The interaction of PCDA-containing nanocarriers with cell membranes and their potential to influence signaling pathways could be exploited to enhance drug efficacy and overcome drug resistance. Further research into the specific biological effects of PCDA is warranted to fully explore its therapeutic potential.

References

- 1. hplc.eu [hplc.eu]

- 2. Cadiot–Chodkiewicz coupling - Wikipedia [en.wikipedia.org]

- 3. Recent developments and applications of the Cadiot–Chodkiewicz reaction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. prepchem.com [prepchem.com]

- 5. Making sure you're not a bot! [oc-praktikum.de]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 9. Reagents & Solvents [chem.rochester.edu]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. spectrabase.com [spectrabase.com]

- 14. preprints.org [preprints.org]

- 15. Targeting GPCRs Activated by Fatty Acid-Derived Lipids in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Frontiers | GPCR-mediated effects of fatty acids and bile acids on glucose homeostasis [frontiersin.org]

- 17. Targeting GPR120 and other fatty acid sensing GPCRs ameliorates insulin resistance and inflammatory diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. mdpi.com [mdpi.com]

- 20. Fatty acids modulate protein kinase C activation in porcine vascular smooth muscle cells independently of their effect on de novo diacylglycerol synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Distinct effects of saturated fatty acids on protein kinase C subspecies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synergistic action of diacylglycerol and unsaturated fatty acid for protein kinase C activation: its possible implications - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Lipid Rafts and Caveolae in Signaling by Growth Factor Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. Lipid rafts: signaling and sorting platforms of cells and their roles in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. youtube.com [youtube.com]

- 27. youtube.com [youtube.com]

- 28. Polydopamine-Coated Liposomes for Methylene Blue Delivery in Anticancer Photodynamic Therapy: Effects in 2D and 3D Cellular Models - PMC [pmc.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

- 30. Polydopamine-coated liposomes as pH-sensitive anticancer drug carriers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. youtube.com [youtube.com]

- 32. researchgate.net [researchgate.net]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Photopolymerization Mechanism of 10,12-Pentacosadiynoic Acid (PCDA)

This guide provides a comprehensive overview of the core principles underlying the photopolymerization of 10,12-pentacosadiynoic acid (PCDA), a prominent member of the diacetylene monomer family. Polydiacetylenes (PDAs) are a unique class of conjugated polymers renowned for their distinct chromatic properties, which make them highly valuable for developing advanced biosensors, chemosensors, and drug delivery systems.[1][2][3] The ability of PDAs to undergo a distinct blue-to-red color transition, often accompanied by the emergence of fluorescence in response to external stimuli, is central to their functionality.[4][5]

The polymerization process is a topochemical reaction, meaning it occurs in the solid state where the crystal lattice of the monomer predetermines the stereochemistry of the resulting polymer.[6][7] This guide details the mechanism of this transformation, the factors influencing it, and the experimental protocols for its execution and characterization.

Core Mechanism: Topochemical 1,4-Addition Photopolymerization

The conversion of diacetylene monomers like PCDA into a conjugated polymer is not a random process but a highly ordered, solid-state transformation known as topochemical polymerization.[6][8] This mechanism is contingent upon the precise spatial arrangement of the monomer units within a crystalline or self-assembled structure.

1.1. Monomer Self-Assembly and Pre-organization

For polymerization to occur, the amphiphilic PCDA monomers must first self-assemble, typically into structures like vesicles, micelles, or films.[4][9][10] This assembly is crucial as it aligns the diacetylene moieties into the specific geometric orientation required for reaction. The critical parameters for a successful topochemical polymerization are:

-

Monomer Spacing (d): The translational period of the monomers must be between 4.7 to 5.2 Å.[5]

-

Monomer Orientation (γ): The angle between the diacetylene rod and the translational vector should be approximately 45°.[5][11]

-

Reaction Distance (Rv): The distance between reacting carbon atoms of adjacent monomers must be less than 4 Å.[6]

These strict geometric constraints are satisfied through van der Waals interactions between the hydrophobic alkyl side chains, which facilitate the necessary packing.[11]

1.2. UV-Induced 1,4-Addition Reaction

Once the monomers are properly aligned, polymerization is initiated by exposing the assembly to ultraviolet (UV) radiation, typically at a wavelength of 254 nm.[4][12][13] The UV energy triggers a 1,4-addition reaction across the conjugated diacetylene units of adjacent monomers.[6][13] This process connects the monomer units head-to-tail, forming a highly conjugated polymer backbone characterized by alternating double and triple bonds (an "ene-yne" structure).[1][9][13] The resulting macromolecule, polydiacetylene, possesses a delocalized π-electron network along its backbone, which is the origin of its unique optical properties.[4]

The Chromatic and Optical Transition

The most compelling feature of PDA is its ability to undergo a dramatic and visually perceptible color change. This transition is the basis for its widespread use in sensing applications.

2.1. The Initial "Blue Phase"

Upon successful photopolymerization, the PDA assembly exhibits a deep blue color.[14] This "blue phase" is characterized by a strong absorption maximum (λmax) at approximately 640-650 nm and is typically non-fluorescent.[4][9][12] This state corresponds to a highly ordered, planar conformation of the ene-yne backbone, which allows for maximum π-electron delocalization and thus a smaller HOMO-LUMO energy gap.[12]

2.2. The Stimuli-Induced "Red Phase"

The blue PDA is metastable and highly sensitive to external perturbations. Exposure to various stimuli, including heat (thermochromism), mechanical stress (mechanochromism), changes in pH, or specific ligand-receptor binding events, can trigger a transition to a red state.[1][4][5][15] This "red phase" has a λmax shifted to a shorter wavelength, typically around 540-550 nm, and, critically, it is fluorescent.[1][9][12]

The underlying mechanism for this blue-to-red transition is widely accepted to be a conformational change in the polymer backbone.[1][16] The external stimulus induces torsion or twisting in the side chains, which in turn distorts the planarity of the conjugated backbone.[12][17] This distortion shortens the effective conjugation length, increases the bandgap, and results in the observed blue-shift in absorption.[9][12] It is important to note that this is a transition between two different, relatively ordered conformations, not necessarily a change from an ordered to a disordered state.[18][19]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis, polymerization, and characterization of PCDA-based vesicles.

3.1. Synthesis of PCDA Vesicles

Two primary methods are employed for the preparation of self-assembled PCDA vesicles.

Method 1: Thin-Film Hydration

-

Dissolution: Dissolve 10,12-pentacosadiynoic acid (PCDA) monomer in a suitable organic solvent (e.g., chloroform (B151607) or ethanol) at a concentration of approximately 1 mM in a round-bottom flask.[9][13]

-

Film Formation: Evaporate the solvent under a stream of nitrogen gas (N₂) or using a rotary evaporator to form a thin, uniform film of the monomer on the inner surface of the flask.[9][13]

-

Hydration: Add an aqueous buffer (e.g., deionized water or PBS) to the flask. Heat the suspension to a temperature above the phase transition temperature of the monomer (e.g., 60-85 °C).[9][13]

-

Vesicle Formation: Sonicate the heated suspension for 30-60 minutes to induce the formation of multilamellar vesicles.[13][20]

-

Annealing: Allow the vesicle solution to cool to room temperature and then store it at 4 °C overnight to anneal the structures, promoting stability.[9][13]

Method 2: Solvent Injection

-

Dissolution: Dissolve PCDA monomer in a polar solvent such as ethanol (B145695) to create a stock solution (e.g., 2 mg/mL).[21]

-

Injection: Heat an aqueous medium (e.g., deionized water) to a temperature above the monomer's phase transition temperature (e.g., 85 °C) under vigorous stirring (e.g., 1000 rpm).[9]

-

Assembly: Slowly inject the ethanolic PCDA solution into the heated aqueous medium. The amphiphilic monomers will spontaneously self-assemble into vesicles.[9][21]

-

Solvent Removal & Annealing: Continue stirring the mixture at the elevated temperature for approximately 1 hour to evaporate the ethanol.[9] Subsequently, cool the solution and store at 4 °C overnight.[9][21]

3.2. Photopolymerization Protocol

-

Preparation: Transfer the prepared PCDA vesicle suspension to a suitable container, such as a crystallizing dish or quartz cuvette.[20]

-

UV Irradiation: Expose the suspension to 254 nm UV light using a handheld UV lamp or a UV cabinet (e.g., 6-8W).[9][11]

-

Polymerization: Irradiate for a duration ranging from 1 to 20 minutes. The colorless solution will turn progressively blue as polymerization proceeds.[12][14] The optimal time depends on the desired degree of polymerization and can be monitored spectroscopically.[9]

-

Storage: Store the final blue-phase PDA vesicle solution protected from light at 4 °C.[20]

3.3. Key Characterization Techniques

-

UV-Vis Spectroscopy: Used to monitor the extent of polymerization by observing the growth of the absorbance peak at ~640 nm and to quantify the colorimetric response (CR) during the blue-to-red transition by tracking the shift in λmax to ~540 nm.[9][14]

-

Fluorescence Spectroscopy: Employed to detect the "turn-on" fluorescence that accompanies the transition to the red phase, providing a secondary signal for sensing applications.[1][16]

-

Dynamic Light Scattering (DLS): Measures the hydrodynamic diameter and size distribution of the synthesized vesicles in suspension.[13]

-

Raman Spectroscopy: A powerful tool for analyzing the vibrational modes of the ene-yne backbone, confirming the conjugated structure and detecting conformational changes.[17]

-

Atomic Force Microscopy (AFM) / Transmission Electron Microscopy (TEM): Provide direct visualization of the morphology and structure of the PDA vesicles.[9][22]

Data Presentation: Quantitative Summary

The following tables summarize key quantitative parameters associated with the photopolymerization of PCDA.

Table 1: Spectroscopic Properties of Polydiacetylene Phases

| Property | Blue Phase PDA | Red Phase PDA |

| Appearance | Deep Blue | Red / Pink |

| Absorption λmax | ~640 - 650 nm[9][12] | ~540 - 550 nm[1][9] |

| Fluorescence | Non-fluorescent[1][16] | Red Emission[1][16] |

| Backbone Conformation | Planar, highly ordered[1] | Distorted, non-planar[1] |

Table 2: Typical Parameters for PCDA Vesicle Synthesis

| Parameter | Thin-Film Hydration | Solvent Injection |

| Monomer Concentration | 1 mM in organic solvent[13] | 0.4 mg/mL in final solution[9] |

| Hydration/Injection Temp. | 60 - 65 °C[13][20] | 85 °C[9] |

| Sonication Time | 30 - 60 min[13][20] | N/A |

| Annealing Conditions | 4 °C, overnight[9][13] | 4 °C, overnight[9][21] |

Table 3: Typical Photopolymerization Conditions

| Parameter | Value / Description |

| UV Wavelength | 254 nm[4][9][12][13] |

| UV Source | Low-pressure mercury lamp (e.g., 6W or 8W)[9][11] |

| Irradiation Time | 1 - 20 minutes[11][14] |

| Visual Indication | Solution transitions from colorless to deep blue[12][14] |

Visualizations: Workflows and Mechanisms

The following diagrams, generated using the DOT language, illustrate the key processes in PCDA photopolymerization.

Caption: Workflow for the topochemical polymerization of PCDA via the thin-film hydration method.

Caption: The 1,4-addition reaction of PCDA monomers forming the ene-yne polymer backbone.

Caption: Pathway of the stimuli-induced blue-to-red chromatic transition in PDA.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Recent advances on polydiacetylene-based smart materials for biomedical applications - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Polydiacetylene-based sensors for food applications - Materials Advances (RSC Publishing) DOI:10.1039/D1MA01180D [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. staff.ulsu.ru [staff.ulsu.ru]

- 7. Topochemical polymerization - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]

- 10. Drug delivery and imaging with polydiacetylene micelles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effect of UV Irradiation Time and Headgroup Interactions on the Reversible Colorimetric pH Response of Polydiacetylene Assemblies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, Fabrication, and Characterization of Functionalized Polydiacetylene Containing Cellulose Nanofibrous Composites for Colorimetric Sensing of Organophosphate Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

- 15. mdpi.com [mdpi.com]

- 16. Highly Sensitive Polydiacetylene Ensembles for Biosensing and Bioimaging - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. staff.ulsu.ru [staff.ulsu.ru]

- 19. The colors of polydiacetylenes: a commentary - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. api.mountainscholar.org [api.mountainscholar.org]

- 21. researchgate.net [researchgate.net]

- 22. repository.dl.itc.u-tokyo.ac.jp [repository.dl.itc.u-tokyo.ac.jp]

The Chromatic Transition of Polydiacetylene: A Technical Guide for Sensing Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

Polydiacetylene (PDA), a unique class of conjugated polymers, has garnered significant attention for its distinctive chromatic transition properties. This phenomenon, characterized by a vivid color change from blue to red, is triggered by a variety of external stimuli, making PDA an exceptional material for the development of sensitive and versatile biosensors. This technical guide provides an in-depth exploration of the core principles governing the chromatic transition of PDA, detailed experimental protocols for the synthesis and analysis of PDA-based sensing platforms, and a comprehensive summary of quantitative data on its response to diverse analytes. Furthermore, this guide illustrates key signaling pathways and experimental workflows using detailed diagrams to facilitate a deeper understanding and application of this technology in research and drug development.

The Core Mechanism of Polydiacetylene's Chromatic Transition

Polydiacetylenes are synthesized through the 1,4-topochemical polymerization of diacetylene (DA) monomers. This process, typically initiated by UV irradiation (254 nm), requires the monomers to be arranged in a specific crystalline array. The resulting polymer possesses a unique ene-yne backbone of alternating double and triple bonds, which is responsible for its deep blue color (absorption maximum ~640 nm).[1][2]

The chromatic transition from blue to red (absorption maximum ~540-550 nm) is induced by external stimuli that perturb the conjugated backbone of the polymer.[1] This perturbation causes a distortion of the planar ene-yne structure, leading to a decrease in the effective conjugation length and a corresponding shift in the absorption spectrum to a shorter wavelength.[3] This transition is often accompanied by the emergence of red fluorescence, whereas the blue phase is typically non-fluorescent.[1] The primary mechanism involves the strain induced on the polymer backbone by conformational changes in the side chains, which are directly influenced by the surrounding environment.[4]

A multitude of stimuli can trigger this colorimetric response, leading to various classifications of PDA's chromism:

-

Thermochromism: Induced by changes in temperature.[1]

-

Solvatochromism: Triggered by the presence of organic solvents.[1]

-

Mechanochromism: Caused by mechanical stress.[1]

-

Affinochromism: Resulting from specific binding events with analytes such as ions, proteins, or microorganisms.[1]

-

Photochromism: Induced by light of a different wavelength than that used for polymerization.[1]

Quantitative Data on Chromatic Transitions

The colorimetric response (CR) of PDA to various stimuli can be quantified using UV-vis spectroscopy. The CR is typically calculated using the following formula[2][5]:

CR (%) = [ (PB₀ - PB₁) / PB₀ ] x 100

Where:

-

PB = Ablue / (Ablue + Ared)

-

Ablue is the absorbance at the maximum of the blue phase (~640 nm).

-

Ared is the absorbance at the maximum of the red phase (~540-550 nm).

-

PB₀ is the initial percent blue before the stimulus.

-

PB₁ is the final percent blue after the stimulus.

The following tables summarize the quantitative colorimetric response of PDA to a range of stimuli, providing a valuable resource for comparative analysis and sensor design.

Table 1: Thermochromic and pH-Induced Chromatic Transitions of Polydiacetylene Vesicles

| Stimulus | Diacetylene Monomer | Conditions | Colorimetric Response (CR%) | Reference |

| Temperature | PCDA | 25°C to 80°C | Gradual increase | [6] |

| PCDA/DMPC | > 60°C | Significant transition | [6] | |

| pH | PCDA | pH 10 | Onset of transition | [7] |

| PCDA | pH 11-13 | Enhanced transition | [7] | |

| PCDA/ZnO | pH ~12.6 | Purple | [8] | |

| Pure PCDA | pH ~8 | Red | [8] |

Table 2: Solvatochromic and Ionochromic Transitions of Polydiacetylene Vesicles

| Stimulus | Diacetylene Monomer | Analyte | Concentration | Colorimetric Response (CR%) | Reference |

| Organic Solvent | PCDA | Ethanol | > 45% v/v | Transition to red | [8] |

| PDA/ZnO | Ethanol | up to 90% v/v | Minimal change | [8] | |

| Metal Ion | PCDA-EDEA-TAA | Pb²⁺ | 100 µM | ~60% | [9] |

| PCDA-EDEA-OA | Pb²⁺ | 100 µM | ~52% | [9] | |

| PCDA-EDEA-TAA | Pb²⁺ | 20 µM | Visible blue to purple | [9] | |

| Calixarene-modified PDA | Gd³⁺, Tb³⁺, Dy³⁺ | - | Selective response | [10] |

Table 3: Affinochromic Transitions in Polydiacetylene-Based Biosensors

| Biosensor Target | Diacetylene Monomer/System | Analyte | Detection Limit | Colorimetric Response | Reference |

| Influenza Virus | PCDA/DMPC with anti-H5 antibody | H5 Influenza Virus | 0.53 copies/µL | Blue to red | [11] |

| Bacteria | PEO-PDA nanofibers | E. coli | - | Rapid blue to red | [7] |

| Glucose | Amine-terminated PDA with GOx | Glucose | 2.5 µmol/L | Proportional blue to red | [12] |

| Ammonia | PCDA vesicles | Dissolved Ammonia | < 10 ppm | Gradual blue to red | [13] |

Experimental Protocols

Synthesis of Polydiacetylene Vesicles

Two primary methods are employed for the synthesis of PDA vesicles: thin-film hydration and solvent injection.

3.1.1 Thin-Film Hydration Method

This is a conventional method for preparing liposomes and vesicles.

-

Materials:

-

Diacetylene monomer (e.g., 10,12-pentacosadiynoic acid, PCDA)

-

Organic solvent (e.g., chloroform)

-

Hydration buffer (e.g., deionized water or phosphate-buffered saline)

-

Round-bottom flask

-

Rotary evaporator

-

Bath sonicator or probe sonicator

-

Extruder (optional)

-

UV lamp (254 nm)

-

-

Procedure:

-

Dissolve the diacetylene monomer in chloroform (B151607) in a round-bottom flask to a desired concentration (e.g., 1 mg/mL).

-

Remove the organic solvent using a rotary evaporator under reduced pressure to form a thin film of the monomer on the flask wall.

-

Further dry the film under a high vacuum for at least 2 hours to remove any residual solvent.

-

Hydrate the thin film by adding the desired aqueous buffer. The temperature of the buffer should be above the phase transition temperature of the lipid.

-

Vortex the mixture vigorously to detach the lipid film from the flask wall and form multilamellar vesicles.

-

To obtain unilamellar vesicles of a specific size, sonicate the suspension using a bath or probe sonicator, or extrude it through polycarbonate membranes with a defined pore size.

-

Cool the vesicle solution to 4°C for several hours to allow for vesicle stabilization.

-

Polymerize the diacetylene vesicles by exposing the solution to 254 nm UV light for a specific duration (e.g., 1-5 minutes). A successful polymerization is indicated by the solution turning a deep blue color.

-

3.1.2 Solvent Injection Method

This method offers a scalable alternative for producing PDA vesicles.[7]

-

Materials:

-

Diacetylene monomer

-

Water-miscible organic solvent (e.g., ethanol, THF)

-

Aqueous medium (e.g., deionized water)

-

Syringe pump

-

Stir plate and stir bar

-

UV lamp (254 nm)

-

-

Procedure:

-

Dissolve the diacetylene monomer in a water-miscible organic solvent to a specific concentration (e.g., 8 mg/mL in ethanol).[7]

-

Heat the aqueous medium in a vial to a temperature above the phase transition temperature of the monomer (e.g., 85°C) and stir vigorously.[7]

-

Slowly inject the diacetylene solution into the heated aqueous medium using a syringe pump at a controlled flow rate (e.g., 20 µL/min).[7]

-

Continue stirring at the elevated temperature for a period to evaporate the organic solvent (e.g., 1 hour).[7]

-

Allow the solution to cool to room temperature and then store at 4°C overnight to anneal the vesicles.

-

Polymerize the vesicles by irradiating with 254 nm UV light until a stable blue color is achieved.

-

Induction and Measurement of Chromatic Transition

-

Thermochromism:

-

Prepare a solution of blue-phase PDA vesicles.

-

Place the solution in a temperature-controlled cuvette holder of a UV-vis spectrophotometer.

-

Gradually increase the temperature while recording the absorbance spectrum at regular intervals.

-

Calculate the CR% at each temperature to quantify the transition.

-

-

pH-Induced Transition:

-

Prepare a solution of blue-phase PDA vesicles in a neutral buffer.

-

Titrate the solution with small aliquots of acid or base to achieve the desired pH range.

-

Record the UV-vis spectrum after each addition and pH measurement.

-

Calculate the CR% as a function of pH.

-

-

Analyte-Induced Transition (General Protocol):

-

Prepare a solution of blue-phase PDA vesicles.

-

Add varying concentrations of the analyte solution to the PDA vesicle solution.

-

Incubate the mixture for a specific period at a controlled temperature.

-

Record the UV-vis spectrum.

-

Calculate the CR% for each analyte concentration.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key mechanisms and workflows related to the chromatic transition of polydiacetylene.

Caption: Experimental workflow for PDA-based colorimetric sensing.

Caption: Signaling pathway for influenza virus detection by a PDA biosensor.

Caption: Mechanism of an enzyme-based PDA biosensor for glucose detection.

Conclusion

The chromatic transition of polydiacetylene offers a powerful and versatile platform for the development of colorimetric sensors with broad applications in research, diagnostics, and drug development. The ability to tune the sensitivity and specificity of PDA-based sensors through the modification of diacetylene monomers and the incorporation of various recognition elements makes this technology highly adaptable. The detailed protocols and quantitative data presented in this guide are intended to serve as a valuable resource for scientists and researchers seeking to harness the potential of polydiacetylene's unique chromatic properties for their specific applications. The continued exploration of novel PDA-based systems promises to yield even more sophisticated and impactful sensing technologies in the future.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Chromatic detection of glucose using polymerization of diacetylene vesicle | CoLab [colab.ws]

- 5. researchgate.net [researchgate.net]

- 6. Study of Polydiacetylene-Poly (Ethylene Oxide) Electrospun Fibers Used as Biosensors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. Polydiacetylene-based colorimetric and fluorometric sensors for lead ion recognition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Development and evaluation of a polydiacetylene based biosensor for the detection of H5 influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Optical Properties of Polymerized Pentacosadiynoic Acid (PCDA)

This technical guide provides a comprehensive overview of the core optical properties of polymerized 10,12-pentacosadiynoic acid (PCDA), a prominent member of the polydiacetylene (PDA) family. PDAs are stimuli-responsive conjugated polymers renowned for their distinct chromatic and fluorescent transitions, making them a powerful platform for developing advanced sensors and screening tools.[1][2] This document details the underlying mechanisms of these optical changes, presents key quantitative data, outlines experimental protocols for their synthesis and characterization, and visualizes the critical pathways and workflows.

Core Optical Properties and Mechanism

Polymerized PCDA is distinguished by its dramatic and visually perceptible color change, typically from a vibrant blue to a distinct red, in response to a wide array of external stimuli.[3][4] These triggers can be physical, such as heat (thermochromism), mechanical stress (mechanochromism), or light, or chemical, including changes in pH, exposure to solvents, or specific molecular recognition events with ions, proteins, and other biomolecules.[1][5]

The Blue-to-Red Chromatic Transition

The fundamental optical property of polymerized PCDA is its transition from the "blue phase" to the "red phase."

-

Blue Phase: Following the topochemical polymerization of self-assembled PCDA monomers, a highly ordered, planar conjugated polymer backbone of alternating ene-yne bonds is formed.[1][2] This extended π-electron system results in strong absorption of light in the longer wavelength region of the visible spectrum, with a maximum absorption (λmax) typically observed between 630 nm and 650 nm, rendering the material a deep blue color.[3][5] This blue phase is generally considered to be non-fluorescent.[1][5][6]

-

Red Phase: Upon perturbation by an external stimulus, the side chains attached to the polymer backbone undergo conformational fluctuations.[1] This induces strain and torsion in the rigid ene-yne backbone, disrupting its planarity and shortening the effective π-conjugation length.[5][7] This structural change leads to a hypsochromic shift (a blue shift) in the absorption spectrum, with the new λmax appearing around 540-550 nm, resulting in a red color.[3][5][7] A critical feature of this transition is the emergence of strong red fluorescence, making the red phase highly emissive.[1][6][7]

While the blue-to-red transition is most common, intermediate purple (λmax ~590 nm) or subsequent yellow phases (λmax ~470 nm) can also exist, indicating the possibility of multiple distinct electronic structures within the PDA chains.[5]

Mechanism of Optical Transition

The stimuli-responsive behavior is not a chemical reaction but a physical rearrangement of the polymer backbone. External stimuli disrupt the ordered packing of the PCDA side chains, which in turn transfers mechanical strain to the conjugated backbone. This forces a conformational change from a planar, low-energy state (blue) to a twisted, higher-energy state (red).[1][7] The sensitivity and nature of this response can be finely tuned by modifying the headgroups of the PCDA monomers or by incorporating them into different matrices or vesicle formulations.[8][9]

Data Presentation: Quantitative Optical Properties

The following table summarizes the key quantitative optical parameters for polymerized PCDA, compiled from multiple studies.

| Property | Blue Phase PDA | Red Phase PDA | Citation(s) |

| Appearance | Deep Blue | Red / Pink | [3] |

| Absorption λmax | ~630 - 650 nm | ~540 - 550 nm | [1][3][5] |

| Vibronic Side Peak | ~590 nm | ~500 nm | [10] |

| Fluorescence | Non-fluorescent or very weak emission | Strong red fluorescence | [1][5][6] |

| Backbone Conformation | Planar, highly ordered | Twisted, non-planar | [1][6] |

| π-Conjugation Length | Extended | Shortened | [1][5] |

Note: Other transient or stimulus-specific phases, such as a purple phase (~590 nm) and a yellow phase (~470 nm), have also been reported.[5]

Experimental Protocols

Detailed methodologies for the synthesis and optical characterization of polymerized PCDA are crucial for reproducible results.

PCDA Polymerization Workflow

The synthesis of optically active PCDA structures is a multi-step process involving monomer self-assembly followed by photopolymerization.

Method 1: Vesicle Formation via Solvent Injection

-

Monomer Dissolution: Dissolve 10,12-pentacosadiynoic acid (PCDA) and any other amphiphilic components (e.g., phospholipids (B1166683) for mixed vesicles) in a suitable organic solvent such as ethanol (B145695) or chloroform.[11][12]

-

Injection: Heat an aqueous buffer solution (e.g., deionized water) to a temperature above the phase transition temperature of the monomer (e.g., 85 °C).[12] Slowly inject the monomer solution into the heated aqueous phase under vigorous stirring.[12][13]

-

Solvent Evaporation & Annealing: Allow the solvent to evaporate completely. The amphiphilic PCDA monomers will spontaneously self-assemble into vesicles. Let the solution cool and anneal overnight at 4 °C to form well-ordered structures.[12][13]

-

Photopolymerization: Expose the vesicle solution to a UV light source, typically at a wavelength of 254 nm.[3][5][13] Irradiation times can vary from 1 to 20 minutes, depending on the desired degree of polymerization and final properties.[3][10] The initially colorless solution will turn a deep blue, indicating the formation of the conjugated polymer.

Method 2: Thin Film Hydration

-

Film Formation: Dissolve PCDA monomers in an organic solvent (e.g., chloroform). Evaporate the solvent under a stream of nitrogen or in a vacuum to leave a thin film of the monomer on the walls of a glass vessel.[12]

-

Hydration: Hydrate the film with an aqueous buffer at a temperature above the monomer's phase transition temperature, leading to the formation of multilamellar vesicles.[12]

-

Photopolymerization: Proceed with UV irradiation at 254 nm as described in the solvent injection method.

UV-Visible Absorption Spectroscopy

This is the primary technique for quantifying the chromatic transition.

-

Sample Preparation: Prepare PCDA vesicles as described above. Before measurement, dilute the polymerized blue-phase vesicle solution with the appropriate buffer to ensure the maximum absorbance is within the optimal range of the spectrophotometer (typically 0.8-1.0).[10]

-

Stimulation: To induce the color transition, expose the sample to the desired stimulus (e.g., heat on a temperature-controlled stage, add a specific analyte, or adjust the pH).

-

Measurement: Record the absorption spectra before and after stimulation, typically over a range of 400-700 nm, using a UV-Vis spectrophotometer (e.g., Cary 100).[5][14]

-

Analysis: The blue-to-red transition is quantified by observing the decrease in the absorbance peak at ~640 nm and the concurrent increase in the peak at ~540 nm.[10]

Fluorescence Spectroscopy

This technique measures the "turn-on" fluorescence associated with the red phase.

-

Sample Preparation: Prepare samples as for UV-Vis spectroscopy.

-

Measurement: Using a fluorescence spectrophotometer, excite the sample at a wavelength corresponding to the absorption of the red phase (e.g., ~540 nm). Record the emission spectrum, which will typically show a broad peak in the red region of the spectrum.

-

Analysis: Compare the fluorescence intensity of the blue-phase sample (which should be near zero) with that of the red-phase sample to quantify the fluorogenic response.

Mandatory Visualizations

The following diagrams illustrate the key processes and relationships in the study of polymerized PCDA.

References

- 1. academic.oup.com [academic.oup.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, Fabrication, and Characterization of Functionalized Polydiacetylene Containing Cellulose Nanofibrous Composites for Colorimetric Sensing of Organophosphate Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Polydiacetylene Nanofiber Composites as a Colorimetric Sensor Responding To Escherichia coli and pH - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Thermochromic Behavior of Polydiacetylene Nanomaterials Driven by Charged Peptide Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. A study on the conformation-dependent colorimetric response of polydiacetylene supramolecules to external triggers - Materials Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. chemrxiv.org [chemrxiv.org]

- 12. Fabrication of polydiacetylene particles using a solvent injection method - Materials Advances (RSC Publishing) DOI:10.1039/D0MA00442A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 10,12-Pentacosadiynoic Acid (CAS 66990-32-7) for Researchers, Scientists, and Drug Development Professionals

Introduction

10,12-Pentacosadiynoic acid (PCDA), a long-chain fatty acid with the CAS number 66990-32-7, is a versatile molecule of significant interest in materials science, nanotechnology, and biomedical research.[1] Its unique structure, featuring a 25-carbon backbone with two conjugated triple bonds, allows it to undergo topochemical polymerization upon exposure to UV light, forming a conjugated polymer known as polydiacetylene (PDA).[1] This polymerization leads to a distinctive blue-colored material that exhibits a colorimetric and fluorometric transition to red in response to various external stimuli, including heat, pH changes, and molecular interactions.[2] This stimuli-responsive behavior makes PCDA and its polymerized form, PDA, highly valuable for the development of sensors, drug delivery systems, and other advanced materials.[2][3]

This technical guide provides a comprehensive overview of the core properties, experimental protocols, and key applications of 10,12-Pentacosadiynoic acid, tailored for researchers, scientists, and professionals in drug development.

Core Properties of 10,12-Pentacosadiynoic Acid

A summary of the key physical and chemical properties of PCDA is presented below, compiled from various sources.

| Property | Value | References |

| CAS Number | 66990-32-7 | [3] |

| Molecular Formula | C₂₅H₄₂O₂ | [3] |

| Molecular Weight | 374.60 g/mol | [3] |

| Melting Point | 62-65 °C | [4] |

| Appearance | White to pale blue crystalline powder | [4] |

| Solubility | Slightly soluble in water; Soluble in organic solvents like chloroform (B151607) and methanol. | [5] |

| Purity (typical) | ≥97% (HPLC) | [3] |

Spectroscopic Data

Spectroscopic analysis is crucial for the characterization of PCDA and its polymerized forms.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum of PCDA exhibits characteristic peaks corresponding to its long alkyl chain. Key signals include a peak for the terminal methyl (-CH₃) group around 0.85 ppm and multiple peaks between 1.23 and 1.63 ppm for the methylene (B1212753) (-CH₂-) groups of the hydrocarbon chain. Methylene groups adjacent to the alkyne function appear at approximately 2.26 ppm.[6]

-

FT-IR (Fourier-Transform Infrared Spectroscopy): The FT-IR spectrum of PCDA shows a prominent absorption band around 1700 cm⁻¹ corresponding to the C=O stretching vibration of the carboxylic acid group.[7] The C-H stretching vibrations of the alkyl chain are observed in the region of 2800-3000 cm⁻¹.[7] Upon UV polymerization, a distinct C=C stretching peak appears in the range of 650–750 cm⁻¹, indicating the formation of the polydiacetylene backbone.[7]

-

UV-Vis (Ultraviolet-Visible) Spectroscopy: Monomeric PCDA does not show significant absorption in the visible range. However, upon polymerization, the resulting blue-phase PDA exhibits a strong absorption maximum at approximately 640 nm.[8] When subjected to stimuli that induce the blue-to-red transition, this peak decreases, and a new absorption peak appears at around 540 nm, corresponding to the red phase.[8]

Experimental Protocols

Detailed methodologies for key experiments involving PCDA are provided below.

Preparation of Polydiacetylene Vesicles via Solvent Injection

This method is widely used for the formation of PDA vesicles, which are valuable in sensor and drug delivery applications.

Materials:

-

10,12-Pentacosadiynoic acid (PCDA)

-

Ethanol (B145695) (or other suitable polar organic solvent)

-

Deionized water

Protocol:

-

Prepare a 2 mg/mL solution of PCDA in ethanol.

-

Heat a volume of deionized water (e.g., 15 mL) to a temperature 5-10 °C above the melting point of PCDA (approximately 70-75 °C) in a round-bottom flask with vigorous stirring.

-

Slowly inject a small volume (e.g., 500 µL) of the PCDA/ethanol solution into the heated water.

-

Continue vigorous stirring for approximately 1 hour to allow for the evaporation of ethanol and the self-assembly of PCDA into vesicles.

-

Cool the vesicle solution and store it at 4 °C overnight to allow for annealing and proper topochemical arrangement of the monomers for polymerization.

-

To polymerize the vesicles, expose the solution to 254 nm UV light. The solution will turn blue, indicating the formation of PDA vesicles.

Fabrication of PDA/Polyurethane Nanofibers via Electrospinning

Electrospinning is a technique used to produce nanofibers. Incorporating PCDA allows for the creation of stimuli-responsive nanofibrous materials.

Materials:

-

10,12-Pentacosadiynoic acid (PCDA)

-

Polyurethane (PU)

-

Dimethylformamide (DMF) or other suitable solvent

Protocol:

-

Prepare a spinning solution by dissolving PU and PCDA in DMF at a desired weight ratio (e.g., 4:1 PU to PCDA) and total concentration (e.g., 12-14 wt%).

-

Stir the solution until both components are fully dissolved and the solution is homogeneous. The viscosity should ideally be in the range of 225–290 cP for the production of uniform nanofibers.[9]

-

Load the spinning solution into a syringe equipped with a metallic needle.

-

Set up the electrospinning apparatus with a grounded collector (e.g., a rotating drum or a flat plate).

-

Apply a high voltage (typically 10-20 kV) to the needle tip.

-

Pump the solution through the needle at a constant flow rate. The electrostatic forces will overcome the surface tension of the solution, ejecting a jet that solidifies into nanofibers as the solvent evaporates.

-

Collect the nanofibers on the grounded collector.

-

Polymerize the PCDA within the nanofibers by exposing the nanofiber mat to 254 nm UV light.

Formation of Langmuir-Blodgett Films

The Langmuir-Blodgett (LB) technique allows for the creation of highly ordered, ultrathin films of PCDA at an air-water interface, which can then be transferred to a solid substrate.

Materials:

-

10,12-Pentacosadiynoic acid (PCDA)

-

Chloroform (or other volatile, water-immiscible solvent)

-

Langmuir-Blodgett trough

-

Solid substrate (e.g., silicon wafer, quartz slide)

Protocol:

-

Prepare a dilute solution of PCDA in chloroform (e.g., 0.2 mg/mL).[10]

-

Fill the Langmuir-Blodgett trough with ultrapure water as the subphase.

-

Carefully deposit a known volume of the PCDA/chloroform solution onto the water surface using a microsyringe. The solvent will evaporate, leaving a monolayer of PCDA molecules at the air-water interface.

-

Allow a waiting period of approximately 10-15 minutes for the solvent to fully evaporate and the monolayer to stabilize.

-

Slowly compress the monolayer using the movable barriers of the trough. The surface pressure will increase as the molecules are packed more closely together.

-

Monitor the surface pressure-area isotherm to characterize the different phases of the monolayer (gas, liquid-expanded, liquid-condensed, and solid).

-

Once the desired surface pressure is reached (typically in the condensed phase), the monolayer can be polymerized by in-situ UV irradiation.

-

To transfer the film to a solid substrate, immerse the substrate vertically into the subphase before spreading the monolayer. Then, slowly withdraw the substrate from the subphase at a controlled speed. A single monolayer will be transferred onto the substrate during withdrawal. This process can be repeated to create multilayered films.

Mandatory Visualizations

UV Polymerization and Stimuli-Responsive Colorimetric Transition

The following diagram illustrates the process of UV-induced polymerization of PCDA monomers and the subsequent colorimetric transition of the resulting PDA in response to an external stimulus.

Caption: UV polymerization of PCDA and its colorimetric transition.

Experimental Workflow for Studying Vesicle-Cell Interactions

This diagram outlines a typical workflow for investigating the interaction of PDA vesicles with cells, a crucial step in the development of drug delivery systems.

Caption: Workflow for studying PDA vesicle-cell interactions.

Signaling Pathway in Drug Delivery (Hypothetical Model)